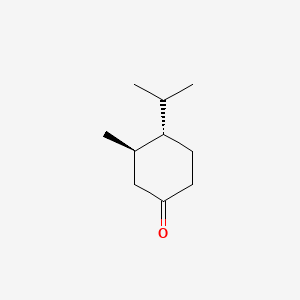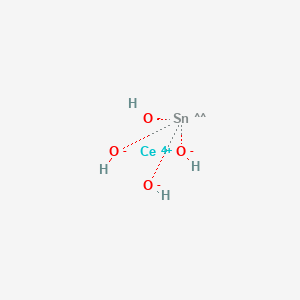
Cerium(IV) stannate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) stannate is a chemical compound composed of cerium in its +4 oxidation state and stannate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(IV) stannate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of cerium(IV) oxide with stannic oxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods: In industrial settings, this compound is often produced through a similar high-temperature solid-state reaction. The raw materials, cerium(IV) oxide and stannic oxide, are mixed in stoichiometric ratios and heated in a controlled environment to ensure the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions: Cerium(IV) stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can act as an oxidizing agent in reactions with organic and inorganic compounds. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to cerium(III) stannate using reducing agents such as sodium borohydride or hydrazine.
Substitution: In substitution reactions, this compound can react with other metal ions to form mixed-metal stannates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) compounds and oxidized products of the reactants, while reduction reactions typically produce cerium(III) stannate and reduced forms of the reactants.
Scientific Research Applications
Cerium(IV) stannate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and hydrogenation processes.
Biology: Research has explored its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as an antioxidant in medical treatments.
Industry: The compound is used in the production of advanced materials, such as ceramics and electronic components, due to its unique electrical and thermal properties.
Mechanism of Action
The mechanism by which cerium(IV) stannate exerts its effects is primarily related to its redox properties. Cerium(IV) ions can readily accept and donate electrons, making the compound an effective catalyst in redox reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalytic processes, this compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate.
Comparison with Similar Compounds
- Cerium(IV) oxide
- Stannic oxide
- Cerium(IV) orthophosphate
- Cerium(IV) sulfate
Cerium(IV) stannate stands out due to its specific applications in catalysis and materials science, where its unique properties offer advantages over other compounds.
Properties
Molecular Formula |
CeH4O4Sn |
|---|---|
Molecular Weight |
326.86 g/mol |
InChI |
InChI=1S/Ce.4H2O.Sn/h;4*1H2;/q+4;;;;;/p-4 |
InChI Key |
PVUDVTXTOKDSKW-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Sn].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
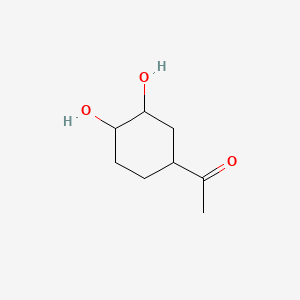
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
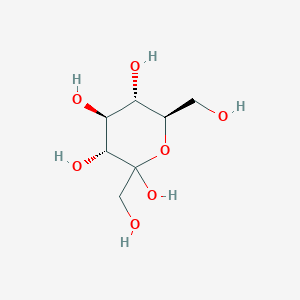
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)


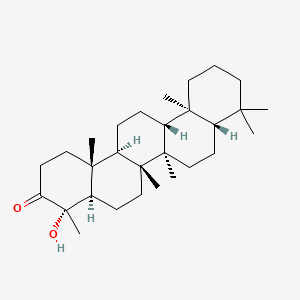

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)
